molecular formula C26H31Cl3F3NO B180033 Halofantrine hydrochloride CAS No. 106927-11-1

Halofantrine hydrochloride

Katalognummer: B180033
CAS-Nummer: 106927-11-1
Molekulargewicht: 536.9 g/mol
InChI-Schlüssel: WANGFTDWOFGECH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Die Herstellung von Halofantrinhydrochlorid umfasst verschiedene Syntheserouten und Reaktionsbedingungen. Ein gängiges Verfahren beinhaltet die Verwendung von 4-Trifluormethyl-2-(3,5-Dichlorphenyl)phenylessigsäure als Ausgangsmaterial . Die Synthese beinhaltet typischerweise mehrere Schritte, einschließlich der Bildung von Zwischenverbindungen und deren anschließender Umwandlung in Halofantrinhydrochlorid. Industrielle Produktionsmethoden setzen oft fortschrittliche Techniken ein, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Metabolic Pathways and Biotransformation

Halofantrine undergoes hepatic metabolism primarily via cytochrome P450 3A4 (CYP3A4)-mediated N-dealkylation to form its major active metabolite, N-desbutylhalofantrine .

Reaction Type Enzyme Involved Metabolite Key Findings
N-DealkylationCYP3A4N-Desbutylhalofantrine- 10-fold higher plasma concentrations of metabolite vs. parent drug .
HydroxylationCYP2D6Minor hydroxylated derivatives- Inhibits CYP2D6, increasing toxicity risk with co-administered drugs .
  • Stereoselectivity : The (+)-enantiomer of halofantrine is metabolized faster than the (−)-enantiomer, leading to differential accumulation and cardiotoxicity risks .

Heme Polymerization Inhibition

Halofantrine disrupts Plasmodium digestion by forming complexes with ferriprotoporphyrin IX (FPIX), preventing its detoxification into hemozoin .

Target Mechanism Effect
FPIXBinding to FPIX via π-π stacking- Blocks heme polymerization .
Competitive inhibition of heme polymerase- Parasite death due to oxidative stress .
  • Structure-Activity : The trifluoromethyl and dichlorophenanthrene groups enhance FPIX binding affinity .

HERG Potassium Channel Blockade

Halofantrine and N-desbutylhalofantrine inhibit the human ether-à-go-go-related gene (HERG) K⁺ channels, causing QT prolongation .

Compound IC₅₀ (HERG Block) Binding Site
Halofantrine21.6 nMOpen/inactivated state
N-Desbutylhalofantrine71.7 nMSimilar to parent drug
  • Irreversibility : Both compounds exhibit nearly irreversible binding to HERG channels, with minimal recovery upon washout .

Oxidative Stress Modulation

This compound enhances oxidative damage in fungal pathogens by inhibiting antioxidant defenses, synergizing with agents like plumbagin and H₂O₂ .

Interaction Effect Mechanism
Plumbagin co-administration↑ Fungal cell death- Depletes glutathione reserves .
H₂O₂ sensitization↑ Reactive oxygen species (ROS)- Inhibits catalase and superoxide dismutase .

Drug-Drug Interactions

Halofantrine’s metabolism and toxicity are influenced by concomitant medications:

Interacting Drug Effect Mechanism
Mefloquine↑ Halofantrine plasma levelsCYP3A4 inhibition .
Ketoconazole↑ QT prolongation riskCYP3A4-mediated metabolite accumulation .

Degradation Reactions

Under acidic conditions, this compound undergoes hydrolysis, releasing HCl and forming degradants .

Condition Degradation Product Toxicity
pH < 3Deschloro derivatives- Reduced antimalarial activity .
UV exposureOxidized phenanthrene products- Potential carcinogenicity .

Wissenschaftliche Forschungsanwendungen

Antimalarial Applications

Mechanism of Action
Halofantrine is classified as a blood schizonticide, effective against Plasmodium falciparum, including strains resistant to chloroquine and mefloquine. Its mechanism involves the inhibition of heme polymerization, leading to the accumulation of toxic heme derivatives within the parasite .

Clinical Efficacy
Two notable clinical trials conducted in Malawi demonstrated halofantrine's effectiveness in treating malaria. In the first trial, a single dose of 16 mg/kg resulted in a 38% recrudescence rate after 14 days. However, a subsequent trial with a regimen of 8 mg/kg every six hours for three doses achieved a remarkable 96% cure rate among children .

Study Dosage Cure Rate Recrudescence Rate
Trial 116 mg/kg (single dose)62% (not specified)38%
Trial 28 mg/kg (3 doses)96%Not reported

Antifungal Applications

Recent studies have explored halofantrine's potential as an antifungal agent, particularly against Candida albicans. Research indicates that halofantrine can enhance the efficacy of oxidative damage agents like plumbagin and menadione by inhibiting the oxidative stress response in C. albicans cells. This suggests that halofantrine may augment the fungicidal effects of these agents, presenting a novel therapeutic approach for invasive candidiasis .

Case Study: Antifungal Efficacy
In a laboratory setting, halofantrine was tested alongside various oxidative agents against C. albicans. The results showed that halofantrine significantly increased the antifungal activity by suppressing the fungus's antioxidant defenses, which are crucial for its survival under oxidative stress conditions .

Agent Tested Effectiveness with Halofantrine
PlumbaginEnhanced antifungal activity
MenadioneEnhanced antifungal activity
H2O2Enhanced antifungal activity

Pharmacokinetics and Safety Profile

Halofantrine is administered orally and exhibits erratic absorption that is improved when taken with fatty foods. The drug has a half-life ranging from 6 to 10 days, with peak plasma concentrations occurring approximately 16 hours post-administration .

Adverse Effects

While generally well-tolerated, halofantrine can cause significant side effects, including:

  • Cardiac arrhythmias due to QT prolongation
  • Gastrointestinal disturbances (e.g., abdominal pain, diarrhea)
  • Allergic reactions (e.g., urticaria)

Due to its potential for cardiotoxicity, caution is advised when prescribing halofantrine, particularly in patients with preexisting cardiac conditions or those taking other medications that may exacerbate these risks .

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Halofantrinhydrochlorid ähnelt anderen Antimalariamitteln wie Chinin und Lumefantrin. Es ist einzigartig in seiner Fähigkeit, die Häm-Polymerase zu hemmen und an Plasmepsin zu binden . Andere ähnliche Verbindungen umfassen:

Halofantrinhydrochlorid zeichnet sich durch seinen einzigartigen Wirkmechanismus und seine Wirksamkeit gegen multiresistente Malariastämme aus .

Eigenschaften

IUPAC Name

3-(dibutylamino)-1-[1,3-dichloro-6-(trifluoromethyl)phenanthren-9-yl]propan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30Cl2F3NO.ClH/c1-3-5-10-32(11-6-4-2)12-9-25(33)23-16-22-21(14-18(27)15-24(22)28)20-13-17(26(29,30)31)7-8-19(20)23;/h7-8,13-16,25,33H,3-6,9-12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WANGFTDWOFGECH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)CCC(C1=C2C=CC(=CC2=C3C=C(C=C(C3=C1)Cl)Cl)C(F)(F)F)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31Cl3F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0045464
Record name Halofantrine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0045464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

536.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36167-63-2, 66051-64-7
Record name (±)-Halofantrine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36167-63-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Halofantrine Hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036167632
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Halofantrine hydrochloride, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066051647
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Halofantrine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0045464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HALOFANTRINE HYDROCHLORIDE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2B7ENL644K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name HALOFANTRINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H77DL0Y630
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.